3-Bromo-4-(cyclopropylmethoxy)pyridine
Overview
Description
3-Bromo-4-(cyclopropylmethoxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with a bromine atom and a cyclopropylmethoxy group attached to it
Mechanism of Action
Target of Action
Brominated pyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The mode of action of 3-Bromo-4-(cyclopropylmethoxy)pyridine likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron group through a palladium-catalyzed reaction . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(cyclopropylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been involved in free radical bromination and nucleophilic substitution reactions . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical effects . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions catalyzed by aryl halides, affecting the synthesis of complex organic molecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining its efficacy and potential side effects in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its biochemical interactions and overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yield, high purity, and environmental sustainability. For example, the preparation method of 3-bromo-4-methoxypyridine involves bromination, substitution, and methoxylation reactions, which can be adapted for the synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Uses palladium catalysts and boron reagents.
Bromination: Involves the use of bromine in aqueous solutions, often buffered to control pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
3-Bromo-4-(cyclopropylmethoxy)pyridine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies involving pyridine derivatives and their biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASBCPGRAIAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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